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1-(4-Boc-amino-1-butyl)piperazine

Cat. No.: B15376797
M. Wt: 257.37 g/mol
InChI Key: QQAGCDJMQSIJIG-UHFFFAOYSA-N
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Description

The Ubiquitous Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its prevalence in a multitude of approved drugs stems from its unique physicochemical properties. The piperazine moiety can favorably influence a molecule's pharmacokinetic profile, including its solubility and basicity. researchgate.netnih.gov This structural unit is a key component in drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antidepressant, and anti-inflammatory agents. nih.govbenthamdirect.comresearchgate.net The conformational flexibility of the piperazine ring also allows it to act as a versatile linker between different parts of a drug molecule, enabling optimal interaction with biological targets. researchgate.net

Strategic Significance of N-Protection with the tert-Butoxycarbonyl (Boc) Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.com Its popularity is due to its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under mild acidic conditions. total-synthesis.comfiveable.me This "orthogonality" to other protecting groups allows for selective deprotection, a crucial feature in multi-step syntheses of complex molecules like peptides and pharmaceuticals. total-synthesis.comnumberanalytics.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com This process effectively masks the nucleophilicity of the amine, preventing it from undergoing unwanted side reactions. total-synthesis.com

Research Context and Potential Contributions of 1-(4-Boc-amino-1-butyl)piperazine and Analogues

The compound this compound, with CAS number 874831-61-5, combines the key features of the piperazine scaffold and the Boc protecting group. nih.gov This molecule serves as a valuable building block in the synthesis of more complex structures. The presence of a primary amine protected by the Boc group on the butyl chain, along with the secondary amine within the piperazine ring, allows for sequential and site-selective modifications.

This structural arrangement is of significant interest in the development of novel therapeutic agents. For instance, the piperazine moiety can be functionalized to target specific receptors, while the deprotected amino group on the butyl side chain can be used to attach other pharmacophores or linkers. Analogues of this compound, such as 1-Boc-4-aminopiperidine and 1-Boc-4-(4-aminophenyl)piperazine, are also utilized as starting materials in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. sigmaaldrich.comthermofisher.com

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic and industrial research into this compound and its analogues focuses on several key areas. A primary objective is the development of efficient and scalable synthetic routes to these compounds. chemicalbook.comgoogle.com Researchers also investigate the chemical reactivity of these molecules, exploring their utility in various coupling reactions and functional group transformations. chemicalbook.comevitachem.com A significant portion of the inquiry is dedicated to their application in medicinal chemistry, where they serve as intermediates in the synthesis of novel drug candidates. nbinno.comjgtps.com The ultimate goal is to leverage the unique structural features of these compounds to design and create new molecules with enhanced therapeutic efficacy and improved pharmacokinetic properties.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound and related compounds.

PropertyThis compound1-Boc-piperazine4-Amino-1-Boc-piperidine
CAS Number 874831-61-5 nih.gov57260-71-6 innospk.com87120-72-7 thermofisher.com
Molecular Formula C₁₃H₂₇N₃O₂ chemicalbook.comC₉H₁₈N₂O₂ innospk.comC₁₀H₂₀N₂O₂
Molecular Weight 257.37 g/mol chemicalbook.com186.25 g/mol nih.gov200.28 g/mol
Appearance Not specifiedWaxy Solid chemicalbook.comnbinno.comWhite to pale yellow to cream crystals or powder thermofisher.com
Melting Point Not specified43-47 °C nbinno.comNot specified
Solubility Not specifiedSoluble in ethyl acetate, methanol, and water nbinno.comNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27N3O2 B15376797 1-(4-Boc-amino-1-butyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl 2-amino-5-piperazin-1-ylpentanoate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)11(14)5-4-8-16-9-6-15-7-10-16/h11,15H,4-10,14H2,1-3H3

InChI Key

QQAGCDJMQSIJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN1CCNCC1)N

Origin of Product

United States

Molecular Design and Structural Elucidation of 1 4 Boc Amino 1 Butyl Piperazine

Conformational Analysis of the Piperazine (B1678402) Ring and Flexible Butyl Linker

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, predominantly adopts a chair conformation to minimize angular and torsional strain. In this arrangement, the substituents on the ring's carbon and nitrogen atoms can occupy either axial or equatorial positions. For the N-substituted piperazine in this molecule, the large butyl group is expected to strongly prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. Studies on similarly N-substituted piperazines confirm that the chair conformation with equatorial substituents is the most stable ground-state geometry. nih.govnih.govresearchgate.net

The flexible butyl linker, a four-carbon chain, introduces additional degrees of conformational freedom. Rotation around the C-C and C-N single bonds allows the chain to adopt various spatial arrangements, from a fully extended (anti) conformation to more compact (gauche) forms. The conformational state of this linker is crucial as it determines the spatial relationship between the terminal Boc-amino group and the piperazine ring, a key factor in its interaction with other molecules. The presence of heteroatoms and bulky groups influences the energetic favorability of these rotational isomers.

Impact of the Boc-Protecting Group on Molecular Conformation and Electronic Properties

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and its presence has a profound impact on the molecule's properties. rsc.org

Electronic Effects: Electronically, the Boc group acts as an electron-withdrawing group due to the carbonyl moiety. This effect decreases the nucleophilicity and basicity of the nitrogen atom to which it is attached, a primary reason for its use as a protecting group. nsf.gov This electronic delocalization creates a partial double bond character in the amide C-N bond, leading to a planar geometry for the carbamate (B1207046) function and restricted rotation. This electronic modulation is a key feature in the synthetic utility of Boc-protected piperazines. nih.govmdpi.com

Computational Chemistry Approaches for Conformational Sampling and Energy Minimization

To fully understand the complex conformational landscape of 1-(4-Boc-amino-1-butyl)piperazine, researchers employ computational chemistry methods. These techniques allow for the exploration of potential molecular shapes and the calculation of their relative energies.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT is used to:

Optimize Geometry: Find the lowest energy (most stable) conformation of the molecule.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These calculations help predict sites of reactivity. For instance, DFT analysis can quantify the reduced basicity of the Boc-protected nitrogen compared to the unsubstituted nitrogen of the piperazine ring. nsf.gov

Predict Spectroscopic Data: Calculate vibrational frequencies (for IR spectroscopy) and NMR chemical shifts, which can then be compared with experimental data for structural validation. mdpi.com

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time. researchgate.net By simulating the motions of atoms according to the principles of classical mechanics, MD provides insight into:

Conformational Sampling: Identifying the full range of accessible conformations of the flexible butyl linker and the piperazine ring at a given temperature. mdpi.comfu-berlin.deresearchgate.net

Interconversion Pathways: Observing the transitions between different conformational states and calculating the energy barriers for these changes.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how interactions with the solvent affect its conformational preferences.

An MD simulation would reveal how the butyl chain folds and moves, providing a dynamic picture of the molecule's shape that is often more representative of its behavior in solution than a single static structure.

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization in Research

The synthesis of this compound requires rigorous characterization to confirm its identity and purity. High-performance liquid chromatography (HPLC) is typically used to assess purity, while advanced spectroscopic methods are essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is used. nih.gov

¹H NMR: This experiment provides information about the number and type of hydrogen atoms. The spectrum would show characteristic signals for the Boc group (a sharp singlet for 9 protons), the protons on the butyl chain, and the protons on the piperazine ring. jgtps.com

¹³C NMR: This provides information on the carbon skeleton. Distinct signals would be observed for the carbons of the Boc group, the butyl chain, and the piperazine ring. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled (on adjacent carbons), while HSQC correlates each proton with the carbon it is directly attached to. HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the entire molecular structure and confirming the attachment points of the butyl chain and Boc group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Description of Signal
Boc (C(CH₃)₃)~1.45 (s, 9H)~28.5Large singlet for the nine equivalent methyl protons of the tert-butyl group.
Boc (C(CH₃)₃)-~79.5Quaternary carbon of the tert-butyl group.
Boc (C=O)-~156.0Carbonyl carbon of the carbamate.
NH-CH₂ (Butyl)~3.10 (q, 2H)~40.0Methylene (B1212753) group adjacent to the Boc-protected nitrogen.
NH-CH₂-CH₂ (Butyl)~1.50 (m, 2H)~27.0Methylene group beta to the Boc-protected nitrogen.
Pip-N-CH₂-CH₂ (Butyl)~1.45 (m, 2H)~24.5Methylene group beta to the piperazine nitrogen.
Pip-N-CH₂ (Butyl)~2.40 (t, 2H)~58.0Methylene group adjacent to the piperazine nitrogen.
Piperazine C-H (distal to butyl)~2.85 (t, 4H)~46.0Four equivalent protons on the two carbons of the free -NH side of the piperazine.
Piperazine C-H (proximal to butyl)~2.45 (t, 4H)~53.0Four equivalent protons on the two carbons of the substituted side of the piperazine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C13H27N3O2, the expected molecular weight is approximately 257.37 g/mol . nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis Description Expected Value
Molecular Ion [M]+The ion of the intact molecule.m/z ≈ 257
Boc Group FragmentLoss of the tert-butoxycarbonyl group.m/z ≈ 157
Piperazine Ring FragmentCleavage of the piperazine ring.Varies
Butyl Chain FragmentCleavage along the butyl chain.Varies

Note: The fragmentation pattern can be influenced by the specific ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The presence of the N-H bond in the Boc-protected amine group would typically result in a stretching vibration in the range of 3300-3500 cm⁻¹. wpmucdn.com The C=O bond of the carbamate group will exhibit a strong absorption band around 1680-1700 cm⁻¹. wpmucdn.com The C-N bonds of the piperazine ring and the alkyl chain will have stretching vibrations in the 1000-1350 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3500
C=O (Carbamate)Stretch1680 - 1700
C-NStretch1000 - 1350
C-H (Alkyl)Stretch2850 - 3000

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for separating enantiomers. For this compound, HPLC can be used to determine the percentage of the desired compound in a sample and to separate its potential enantiomers if a chiral center is present.

Purity is typically assessed using a reversed-phase HPLC method, often with a C18 column. rsc.org The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and temperature). The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

While this compound itself is not chiral, derivatives of piperazine are often chiral and require enantiomeric separation. nih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers. nih.gov The choice of the chiral column and mobile phase is critical for achieving good separation. nih.gov

Table 3: Typical HPLC Parameters for Purity Assessment

Parameter Condition
Column C18, various dimensions
Mobile Phase Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium (B1175870) formate. policija.si
Detection UV (typically at a wavelength where the compound absorbs) or Mass Spectrometry (LC-MS). rsc.org
Flow Rate Typically 0.5 - 2.0 mL/min
Temperature Often ambient or slightly elevated

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS could be used to identify any volatile impurities that may be present from the synthesis process.

The sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. This provides both qualitative (identification) and quantitative (concentration) information about the volatile compounds in the sample. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is crucial for detecting volatile starting materials or by-products. rsc.org

Table 4: Potential Volatile Impurities Detectable by GC-MS

Potential Impurity Origin
PiperazineStarting material
1,4-DiaminobutaneStarting material or degradation product
Solvents (e.g., Toluene, Dichloromethane)Residual solvents from synthesis and purification

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting crystal structure would reveal the conformation of the piperazine ring (typically a chair conformation), the orientation of the butylamino group, and the conformation of the Boc protecting group. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. Although no specific X-ray crystallography data for this compound was found in the search results, this technique remains the gold standard for unambiguous structural elucidation in the solid state.

Applications in Medicinal Chemistry and Chemical Biology Research

1-(4-Boc-amino-1-butyl)piperazine as a Key Intermediate in the Synthesis of Bioactive Molecules

This compound is a valuable bifunctional building block for the synthesis of complex bioactive molecules. nih.gov Its utility stems from the presence of two distinct amine functionalities with orthogonal reactivity. The piperazine (B1678402) ring contains a secondary amine that is a potent nucleophile, while the butyl chain is terminated by a primary amine protected by a tert-butyloxycarbonyl (Boc) group.

This differential protection allows for selective functionalization. The piperazine nitrogen can readily participate in reactions such as reductive amination or nucleophilic substitution, while the primary amine remains masked. nih.gov Following the initial modification of the piperazine ring, the Boc group can be efficiently removed under acidic conditions to liberate the primary amine, which can then be subjected to a second, different chemical transformation (e.g., acylation, alkylation, or sulfonylation). This stepwise approach provides a highly convergent and flexible route to a diverse range of complex molecules.

A key example of its application is in the synthesis of precursors for advanced therapeutic agents and diagnostics. For instance, related Boc-protected piperazine intermediates are crucial in the multi-step synthesis of N-Desmethyl Brigatinib, a precursor to Brigatinib. nih.gov Brigatinib is a potent tyrosine kinase inhibitor that targets both mutated epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). nih.gov The synthesis involves reacting a Boc-piperazine intermediate with a substituted phenyl ring via reductive amination, followed by further steps including the deprotection of the Boc-group to enable final modifications. nih.gov This highlights how such building blocks are integral to creating sophisticated molecules with high therapeutic value.

The table below illustrates the role of Boc-protected piperazine intermediates in the synthesis of various bioactive compounds.

Intermediate Building BlockReaction TypeResulting Bioactive Molecule/PrecursorTherapeutic Area
tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylateReductive Amination, HydrogenationN-Desmethyl BrigatinibOncology (PET Tracer) nih.gov
1-Boc-4-aminopiperidineCurtius Rearrangement, AlkylationPiperazino-piperidine (B8394093) based CCR5 AntagonistsAnti-Infective (HIV) nih.gov
t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateNucleophilic Aromatic SubstitutionPalbociclibOncology nih.gov

Rational Design of Novel Chemical Entities Incorporating the Piperazine-Aminoalkyl Scaffold

The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with high affinity and selectivity for a specific biological target. mdpi.com The piperazine-aminoalkyl scaffold is frequently employed in this process due to its proven success across a wide range of therapeutic areas. ijpsr.comresearchgate.net The piperazine ring often serves as a central scaffold that can be substituted at its 1- and 4-positions to orient functional groups in a precise three-dimensional arrangement, enabling optimal interaction with biological targets. researchgate.net The attached aminoalkyl chain provides a flexible linker to introduce additional pharmacophoric elements that can enhance binding or modulate physicochemical properties. google.com

The piperazine moiety is a well-established pharmacophore in neuropharmacology, present in numerous drugs targeting the central nervous system (CNS). researchgate.net Its derivatives have been developed as antipsychotics, antidepressants, and anxiolytics. ijpsr.comresearchgate.net The piperazine-aminoalkyl scaffold is particularly suited for designing ligands for G-protein coupled receptors (GPCRs) and modulators of neurotransmitter systems like serotonin (B10506) and dopamine (B1211576). researchgate.netchemicalbook.com

The two nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions with receptor active sites. The aminoalkyl chain allows for the positioning of aryl or other functional groups to interact with specific sub-pockets of the receptor, thereby determining the selectivity and functional activity (agonist vs. antagonist) of the compound. For example, derivatives of this scaffold are investigated for their potential as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various serotonin receptor subtypes. chemimpex.com The modification of the terminal amine and the length of the alkyl chain are critical variables that researchers systematically alter to fine-tune the pharmacological profile.

The piperazine scaffold has demonstrated a broad spectrum of anti-infective properties. researchgate.netresearchgate.net The basic nature of the piperazine nitrogens is often key to its mechanism of action, potentially disrupting microbial cell membranes or interfering with essential enzymes. ijbpas.com

Antiviral: A notable application of the piperazine-aminoalkyl scaffold is in the development of HIV entry inhibitors. For instance, piperazino-piperidine based CCR5 antagonists have been synthesized using Boc-protected aminopiperidine building blocks. nih.gov These compounds block the CCR5 co-receptor, preventing the HIV virus from entering and infecting human immune cells.

Antibacterial/Antifungal: Numerous studies have reported that incorporating a piperazine ring into various heterocyclic structures can lead to compounds with significant antibacterial and antifungal activities. ijbpas.comresearchgate.net The ability to easily create libraries of derivatives by modifying the piperazine-aminoalkyl scaffold allows for rapid screening and identification of potent anti-infective agents.

Antiplasmodial: The scaffold has also been explored for the development of new treatments for malaria. Certain 1,4-bis(3-aminoalkyl)piperazine derivatives have shown promise in this area. google.com

The piperazine-aminoalkyl scaffold serves as an effective framework for designing enzyme inhibitors. The scaffold can position key functional groups to interact with the catalytic residues or allosteric sites of an enzyme with high specificity. nih.gov

A prominent example is the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. acs.org Rational drug design has led to the creation of potent BACE1 inhibitors built upon scaffolds structurally related to piperazines, such as amino-1,4-oxazines. acs.orgnih.gov In these designs, a central ring system mimics the piperazine structure to correctly orient a "warhead" that interacts with the catalytic aspartate residues of the enzyme. The attached side chains, analogous to the aminoalkyl portion of the scaffold, occupy other pockets of the active site to increase potency and selectivity. acs.org

The piperazine ring is a common feature in many approved anticancer drugs, particularly kinase inhibitors. nih.govresearchgate.netnih.gov The scaffold's ability to engage in key interactions within the ATP-binding pocket of kinases makes it a valuable component in the design of new oncology agents. nih.gov

Research has shown that derivatives incorporating the piperazine-aminoalkyl scaffold can exhibit promising anticancer effects. researchgate.netnih.gov For example, the rational design of phenylpiperazine derivatives of 1,2-benzothiazine has yielded compounds with significant cytotoxic activity against breast cancer cell lines, comparable to the established drug doxorubicin. nih.gov Molecular docking studies suggest these molecules can act as topoisomerase II inhibitors, a mechanism that disrupts DNA replication in cancer cells. nih.gov The piperazine moiety in these compounds is crucial for establishing interactions within the DNA-enzyme complex. nih.gov

The table below summarizes research findings on piperazine scaffolds in oncology.

Compound ClassCancer TargetKey FindingsCitation
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIShowed strong cytotoxic activity against MCF7 breast cancer cells and ability to bind to the DNA-Topo II complex. nih.gov
Piperazine-1,2,3-triazole scaffoldsVarious Cancer Cell LinesCompounds 7i and 7a exhibited good anticancer activity with IC50 values of 5.22 µM and 5.34 µM, respectively. nih.gov
Pyridopyrimidinone derivativesCDK4/6The piperazine moiety contributes to selectivity for CDK4/6 kinases, leading to the development of inhibitors like Palbociclib. nih.gov
N-Desmethyl Brigatinib PrecursorALK, EGFRThe Boc-piperazine intermediate is essential for the synthesis of a molecule targeting key oncogenic kinases. nih.gov

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. nih.gov This strategy is often used to improve properties like solubility, permeability, or to achieve tissue-selective drug delivery. baranlab.org

The this compound structure is intrinsically linked to strategies that enable targeted molecule creation, which is a conceptual cousin to prodrug design. The Boc-protecting group serves to mask the highly reactive primary amine during synthesis. chemicalbook.com This protection strategy is fundamental to building complex molecules in a controlled, stepwise manner. Once the synthetic steps involving the piperazine nitrogen are complete, the Boc group is removed, "unmasking" the primary amine for the final derivatization.

This concept of masking and unmasking a functional group is central to many prodrug approaches. While the Boc group itself is typically removed before the final compound is used as a drug, the synthetic strategies it enables are crucial for creating molecules designed for targeted delivery. For instance, the liberated primary amine can be coupled to a targeting moiety, such as a ligand for a receptor that is overexpressed on cancer cells, thereby directing the drug specifically to the desired tissue and minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound can be finely tuned by strategic modifications at three key positions: the piperazine ring, the butyl linker, and the terminal amino group. Understanding the SAR at each of these points is crucial for designing compounds with optimized potency, selectivity, and pharmacokinetic profiles.

The piperazine ring is a common motif in many biologically active compounds, and its substitution pattern significantly impacts biological activity. The two nitrogen atoms of the piperazine ring can engage in various interactions with biological targets, including hydrogen bonding and ionic interactions. nih.gov The nature of the substituent on the second nitrogen of the piperazine ring (N4) of this compound derivatives can modulate the compound's affinity and selectivity for its target.

Research on various classes of piperazine-containing compounds has demonstrated that both the electronic and steric properties of the N4-substituent are critical. For instance, in a series of N-arylpiperazine derivatives, the introduction of electron-withdrawing or electron-donating groups on the aryl ring was shown to have a significant effect on their antagonistic activity at certain receptors. mdpi.com Specifically, ortho-substituted phenyl groups on the piperazine ring have been found to confer moderate to strong cytotoxic activities against some cancer cell lines. mdpi.com

In the context of developing inhibitors for enzymes like ROR1 pseudokinase, modifications on the piperazine ring, which is often in a solvent-exposed area, have been shown to have a nuanced impact on binding activity. While some modifications have little effect, replacing the piperazine ring with a different heterocyclic system, such as 4-methyl-1H-imidazole, can lead to a decrease in binding activity. acs.org

The following table summarizes the influence of various substituents on the piperazine ring on the biological activity of different classes of compounds, providing insights that can be extrapolated to derivatives of this compound.

Substituent on Piperazine Ring Observed Effect on Biological Activity Compound Class/Target Reference
Aryl groups (e.g., phenyl)Can significantly modulate receptor binding affinity. Electronic properties of the aryl ring are important.N-arylpiperazine derivatives mdpi.com
Ortho-substituted phenyl groupsDisplayed moderate to strong cytotoxic activities.N-arylpiperazine derivatives targeting cancer cells mdpi.com
4-methyl-1H-imidazole (replacement)Decreased binding activity.ROR1 Pseudokinase Inhibitors acs.org
Small alkyl groups (e.g., methyl)Can be well-tolerated and maintain or enhance activity.D1/D2 receptor antagonists nih.gov
Bulky groupsCan lead to steric hindrance and reduced activity.ROR1 Pseudokinase Inhibitors acs.org

These findings underscore the importance of a systematic exploration of substituents on the piperazine ring to optimize the biological profile of this compound derivatives for a specific therapeutic target.

The butyl linker in this compound provides a flexible spacer between the piperazine ring and the terminal amino group. The length and conformational flexibility of this linker are critical determinants of how a ligand positions itself within the binding site of a biological target. The optimal linker length allows for the key pharmacophoric elements of the molecule to engage with their corresponding interaction points on the receptor or enzyme.

Studies on various classes of molecules with a piperazine moiety connected to another functional group via an alkyl chain have consistently highlighted the importance of the linker's length. For instance, in a series of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones, the affinity for 5-HT1A and α1-adrenergic receptors was highly dependent on the number of methylene (B1212753) units in the alkyl linker. nih.gov Specifically, for 5-HT1A receptor affinity, a linker with four carbons (butyl) was found to be optimal. nih.gov

In the context of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding warhead to an E3 ligase ligand, the length of the aliphatic chain is pivotal for the formation of an efficient ternary complex and for modulating biological activity. nih.gov Research has shown that the pKa of a piperazine ring within a linker, which affects its protonation state and solubility, can be influenced by the distance to other functional groups, with a separation of four or more methylene units being beneficial. nih.gov

The flexibility of the butyl linker allows the molecule to adopt different conformations, which can be crucial for binding to targets with complex topographies. This conformational freedom, however, can also be a liability if it leads to an entropic penalty upon binding. Therefore, in some cases, more rigid linkers have been explored to pre-organize the molecule in a bioactive conformation.

The table below illustrates the impact of varying the alkyl linker length on the biological activity of different piperazine-containing compounds.

Linker Length (Number of Carbons) Observed Effect on Biological Activity Compound Class/Target Reference
4 (Butyl)Optimal for 5-HT1A receptor affinity.1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones nih.gov
3 (Propyl)Showed high affinity for α1-adrenergic receptors.1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones nih.gov
2 (Ethyl)Generally lower affinity for 5-HT1A and α1 receptors in the studied series.1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones nih.gov
VariableLinker length is pivotal for the formation of an efficient ternary complex and for modulation of activity.PROTACs with piperazine-containing linkers nih.gov

These examples emphasize that the four-carbon linker in this compound is a good starting point for optimization, but its length may need to be adjusted depending on the specific biological target.

The terminal amino group of the butyl chain is a key functional group that can participate in crucial molecular interactions, such as hydrogen bonding and salt bridge formation with acidic residues in a protein's binding site. The basicity of this amine allows it to be protonated at physiological pH, enabling strong ionic interactions that can significantly contribute to binding affinity.

The tert-butyloxycarbonyl (Boc) protecting group plays a multifaceted role in the context of this compound. In chemical synthesis, the Boc group is widely used to temporarily block the reactivity of the amine, allowing for selective modifications at other positions of the molecule. organic-chemistry.org It is stable under many reaction conditions but can be readily removed under acidic conditions.

For example, in the development of ROR1 pseudokinase inhibitors, a compound with a free piperazine was compared to its Boc-protected counterpart. The Boc-protected derivative exhibited lower binding activity, which was attributed to the large size of the Boc group creating spatial conflict within the binding pocket. acs.org

The following table summarizes the dual role of the Boc-protecting group.

Aspect Role of the Boc Group Implication Reference
Chemical Synthesis Protects the terminal amino group from unwanted reactions.Enables selective chemical modifications at other parts of the molecule. organic-chemistry.org
Biological Activity Can occupy hydrophobic pockets in the binding site.May increase binding affinity if the pocket accommodates its size. acs.org
Biological Activity Can cause steric hindrance in the binding site.May decrease binding affinity if the pocket is too small. acs.org
Pharmacokinetics Increases lipophilicity.Can affect solubility, absorption, and distribution.

Therefore, the decision to retain or remove the Boc group, or to replace it with other substituents, is a critical step in the optimization of this compound derivatives and depends on the specific requirements of the biological target.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, both the piperazine ring and the aminoalkyl moiety are amenable to bioisosteric replacement.

The piperazine ring is often replaced with other cyclic diamines or related heterocyclic systems to alter the compound's basicity, lipophilicity, and conformational preferences. For instance, replacing the piperazine ring with piperidine (B6355638) has been shown to be a successful strategy in modulating the activity of compounds targeting histamine (B1213489) H3 and sigma-1 receptors. nih.gov In one study, this replacement did not significantly affect the affinity for the H3 receptor but was a key structural element for dual H3/σ1 receptor affinity. nih.gov In another study focused on bacterial topoisomerase inhibitors, replacing a cardiotoxic aminopiperidine linker with a piperazine moiety retained good potency while reducing cardiotoxicity. nih.gov

Bioisosteric replacements for the piperazine ring can include, but are not limited to, homopiperazine, piperidine, pyrrolidine, and various bridged or spirocyclic diamines. enamine.netnih.govresearchgate.net The choice of the bioisostere depends on the desired changes in the molecule's properties.

The aminoalkyl moiety can also be modified through bioisosteric replacements. For example, the amine functionality could be replaced with other groups capable of forming hydrogen bonds, such as a hydroxyl group or an amide. The flexibility and length of the alkyl chain can also be altered by introducing elements of rigidity, such as double or triple bonds, or by incorporating the chain into a ring system.

The table below provides examples of bioisosteric replacements for the piperazine moiety and their observed effects.

Original Moiety Bioisosteric Replacement Observed Effect Compound Class/Target Reference
PiperazinePiperidineMaintained H3 receptor affinity and introduced σ1 receptor affinity.Histamine H3/Sigma-1 Receptor Antagonists nih.gov
AminopiperidinePiperazineReduced cardiotoxicity while retaining good potency.Bacterial Topoisomerase Inhibitors nih.gov
PiperazineHomopiperazineCan alter basicity and conformational preferences.General Drug Design nih.gov
PiperazinePyrrolidine-based mimeticsCan offer different scaffolding and vectoral properties.General Drug Design nih.gov

Mechanistic Investigations of Biological Interactions in Preclinical Models

In Vitro Assays for Molecular Target Engagement and Functional Activity

In vitro assays are fundamental in early-stage drug discovery to determine how a compound interacts with its intended molecular target and to quantify its biological effect. For derivatives of 1-(4-Boc-amino-1-butyl)piperazine, these assays reveal critical information about their potential as therapeutic agents.

The piperazine (B1678402) moiety is a common pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. Binding assays are employed to measure the affinity (often expressed as the inhibition constant, Ki) of a compound for its target receptor and its selectivity against other related or unrelated receptors.

Derivatives incorporating the piperazine scaffold have been extensively studied for their interaction with dopamine D2 and D3 receptors. nih.gov In one such study, a series of heterocyclic analogues built upon a piperazine-containing structure were evaluated for their binding affinity at D2 and D3 receptors expressed in HEK-293 cells using [3H]spiperone radioligand binding assays. nih.gov The results demonstrated that substitutions on the piperazine nitrogen significantly influence both affinity and selectivity. For instance, certain indole-substituted piperazine derivatives showed high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov The enantiomers of one potent compound, (-)-10e, displayed differential activity, with the (-) enantiomer having a Ki of 0.57 nM for the D3 receptor and 47.5 nM for the D2 receptor, indicating high affinity and selectivity. nih.gov

Similarly, the piperazine core is a known scaffold for sigma (σ) receptor ligands. In studies where the piperazine ring was replaced with bioisosteric di-azaspiroalkanes, the resulting compounds were tested for their binding affinity at σ1 and σ2 receptors using radioligand binding assays with rat liver and guinea pig brain homogenates, respectively. nih.gov While replacing the piperazine moiety in these instances led to a general reduction in affinity for the σ2 receptor, it highlighted the structural importance of the piperazine ring for potent σ2 receptor engagement. nih.gov

Table 1: Receptor Binding Affinity of Representative Piperazine Derivatives

Compound Target Receptor Ki (nM) Source
(-)-10e Dopamine D2 47.5 nih.gov
(-)-10e Dopamine D3 0.57 nih.gov
(+)-10e Dopamine D2 113 nih.gov
(+)-10e Dopamine D3 3.73 nih.gov
Homopiperazine analog (2t) Sigma σ2 High Affinity* nih.gov
2,5-diazabicyclo[2.2.1]heptane analog (2r) Sigma σ2 Moderate Affinity* nih.gov

Note: Specific Ki values for these σ2R ligands were not provided in the source, but their relative affinities were described.

Derivatives of piperazine are also investigated as enzyme inhibitors, particularly for targets like topoisomerases and kinases, which are crucial in cancer progression. For example, a series of novel phenylpiperazine derivatives of 1,2-benzothiazine were designed and evaluated for their ability to inhibit topoisomerase II (Topo II). nih.gov Spectroscopic and molecular docking studies indicated that these compounds could bind to topoisomerase and DNA. nih.gov The inhibitory activity towards Topo II is a key mechanism for the cytotoxic effects of these compounds against cancer cells. nih.gov

While specific kinetic data (e.g., IC50, Km, Vmax) for derivatives of this compound are not widely published, studies on related structures confirm the importance of the piperazine scaffold. For instance, some sulfonyl piperazine compounds have shown inhibitory activity against Topo II, and piperazine-containing molecules have been developed as potent inhibitors of HIV-1 reverse transcriptase (RT), with some analogues demonstrating IC50 values in the nanomolar range. nih.govresearchgate.net

Cell-based assays provide a more biologically relevant context to evaluate a compound's activity by measuring its effects within a living cell. nih.govnuvisan.com These assays are crucial for determining a compound's potency (the concentration required to produce a specific effect, often EC50 or IC50) and efficacy (the maximum response achievable).

For piperazine derivatives designed as anticancer agents, cell-based assays are used to measure cytotoxicity and anti-proliferative effects against various cancer cell lines. nih.gov For example, phenylpiperazine derivatives of 1,2-benzothiazine were tested against breast adenocarcinoma (MCF7) cells. nih.gov The results showed that compounds featuring a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent were particularly cytotoxic, with activity comparable to or even exceeding that of the established anticancer drug doxorubicin. nih.gov These assays help confirm that the molecular interactions observed in binding or enzyme assays translate into a functional cellular response. nih.gov

Table 2: Cytotoxic Activity of Phenylpiperazine Derivatives in Cell-Based Assays

Compound Cell Line Activity Source
BS130 MCF7 (Breast Adenocarcinoma) More cytotoxic than doxorubicin nih.gov
BS230 MCF7 (Breast Adenocarcinoma) More cytotoxic than doxorubicin nih.gov
Doxorubicin MCF7 (Breast Adenocarcinoma) Reference anticancer drug nih.gov

Studies on Specific Biochemical Pathways Affected by the Compound and Its Derivatives

The engagement of a molecular target by a compound initiates a cascade of events through specific biochemical signaling pathways. Research on piperazine derivatives aims to elucidate these downstream effects.

Derivatives of this compound, particularly those functionalized from its core structure, have been implicated in modulating key cellular pathways. For example, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, a direct synthetic descendant of the Boc-piperazine scaffold, serves as a building block for broad-spectrum kinase inhibitors. rsc.org Kinases are central components of signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting specific kinases, these compounds can disrupt oncogenic signaling pathways, leading to an anti-cancer effect.

Furthermore, studies on phenylpiperazine derivatives that bind to DNA and inhibit topoisomerase II suggest a mechanism that directly interferes with the DNA replication and repair machinery, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov The ability of these compounds to act as DNA intercalators and form hydrogen bonds with amino acid residues in the enzyme's binding pocket is a critical aspect of their effect on this pathway. nih.gov

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a ligand and its target protein at an atomic level. These techniques provide insights into the binding mode, affinity, and stability of the ligand-target complex, guiding the rational design of more potent and selective molecules.

For piperazine-based compounds, docking studies have been instrumental. In the development of 1,2-benzothiazine derivatives as anticancer agents, molecular docking was used to simulate the binding of these compounds to the active site of topoisomerase IIα. nih.gov The simulations revealed that the compounds could fit into the enzyme's binding pocket and form crucial interactions, such as hydrogen bonds with key amino acid residues like aspartate. nih.gov The compound BS230, which showed the highest cytotoxic activity in cell-based assays, also exhibited the most favorable binding interactions in the docking study, confirming the correlation between computational predictions and experimental results. nih.gov

MD simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes that may occur. researchgate.net

Future Research Directions and Translational Opportunities

Exploration of Diverse Chemical Space Based on the 1-(4-Boc-amino-1-butyl)piperazine Scaffold

The this compound scaffold is a valuable starting point for the exploration of a diverse chemical space. The piperazine (B1678402) ring is a well-recognized "privileged scaffold" in drug design, known for its favorable physicochemical properties such as good solubility and basicity, which can enhance the pharmacokinetic profile of drug candidates. nih.gov The presence of a primary amine, protected by a tert-butyloxycarbonyl (Boc) group, and a secondary amine within the piperazine ring provides two distinct points for chemical modification.

Future research will likely focus on creating extensive libraries of derivatives by reacting the secondary amine of the piperazine with a wide array of electrophiles. This can introduce various substituents, thereby modulating the compound's steric and electronic properties. Such modifications are crucial for structure-activity relationship (SAR) studies, which aim to optimize the binding affinity and selectivity of the compounds for specific biological targets. chemicalbook.com For instance, the introduction of aromatic or heteroaromatic rings, as seen in the synthesis of various piperazine-containing drugs, can lead to interactions with key residues in protein binding pockets. mdpi.com

The butyl linker provides additional flexibility, allowing for the exploration of optimal distances between the piperazine core and any introduced functional groups. This linker can also be modified, for example, by introducing chirality or altering its length, to further expand the chemical space. The deprotection of the Boc group unveils a primary amine that can be acylated, alkylated, or used in other coupling reactions to attach a diverse range of moieties, further contributing to the structural diversity of the resulting library.

Integration of Cheminformatics and Artificial Intelligence for Predictive Design of Analogues

The integration of cheminformatics and artificial intelligence (AI) is poised to revolutionize the design of novel analogues based on the this compound scaffold. By leveraging computational tools, researchers can move beyond traditional trial-and-error approaches and adopt a more rational and predictive design strategy.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using data from existing libraries of piperazine derivatives. These models can identify key structural features that correlate with desired biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This allows for the in silico screening of virtual libraries of this compound analogues, prioritizing the synthesis of compounds with the highest probability of success.

Furthermore, generative AI models can be trained on the structural information of known active compounds to propose novel molecular structures based on the this compound scaffold that are likely to exhibit the desired biological activity. This approach can help to explore uncharted areas of chemical space and identify innovative drug candidates that might be missed by conventional design strategies.

Development of More Efficient and Environmentally Benign Synthetic Processes for Scalable Production

While the synthesis of Boc-protected piperazine derivatives is well-established, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic methods, particularly for scalable production. chemicalbook.com Traditional methods for the synthesis of related Boc-piperazine compounds can sometimes involve multiple steps, the use of hazardous reagents, and result in moderate yields. chemicalbook.com

Future research in this area will likely focus on the development of "green" chemistry approaches. This includes the use of safer solvents, minimizing the number of synthetic steps through one-pot reactions, and employing catalytic methods to reduce waste and energy consumption. For example, recent advancements have explored photocatalytic methods for the synthesis of related piperazine-containing compounds, which can offer a more sustainable alternative to traditional metal-catalyzed coupling reactions that may use heavy metals. google.com

The development of robust and scalable synthetic routes is crucial for the translational potential of any promising drug candidate derived from the this compound scaffold. Efficient production methods are essential to provide sufficient quantities of the compound for preclinical and clinical studies and, ultimately, for commercial manufacturing.

Addressing Challenges in Derivatization and Scaffold Functionalization for Enhanced Biological Profiles

Despite the versatility of the this compound scaffold, challenges in its derivatization and functionalization need to be addressed to fully unlock its potential. One key challenge lies in achieving selective functionalization, particularly when dealing with multiple reactive sites. The Boc protecting group on the primary amine allows for selective reaction at the secondary amine of the piperazine ring. However, subsequent deprotection and further modification of the primary amine require careful planning to avoid side reactions and ensure high yields.

Q & A

What are the key synthetic methodologies for preparing 1-(4-Boc-amino-1-butyl)piperazine, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves coupling reactions between Boc-protected amines and piperazine derivatives. For example, acylation of piperazine with Boc-protected butylamine precursors under anhydrous conditions (e.g., DCM as solvent) is common. Catalysts like HATU or DIPEA are used to facilitate amide bond formation . Purification via column chromatography (e.g., 10% MeOH in DCM) ensures removal of unreacted reagents. Yield optimization (60–85%) depends on stoichiometric ratios and temperature control (20–90°C) .

How can researchers characterize the structural and chemical properties of this compound?

Basic
Characterization relies on NMR (¹H/¹³C) to confirm Boc-group integrity and piperazine ring substitution. Mass spectrometry (MS) validates molecular weight (e.g., ~320 g/mol for similar Boc-piperazines) . HPLC assesses purity (>97%), while FT-IR identifies carbonyl stretching from the Boc group (~1680–1720 cm⁻¹) . X-ray crystallography, though less common, resolves supramolecular interactions in solid-state analogs .

What role does the Boc protecting group play in modifying reactivity during derivatization?

Basic
The Boc group shields the amine during functionalization (e.g., alkylation or acylation), preventing unwanted side reactions. Its steric bulk can slow reaction kinetics, necessitating longer reaction times or elevated temperatures. Deprotection with TFA or HCl/dioxane regenerates the free amine for further modifications .

What are the solubility and stability considerations for handling this compound in aqueous and organic media?

Basic
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DCM). Stability tests show decomposition above 40°C or under strong acidic/basic conditions. Storage at –20°C in airtight containers with desiccants prevents hydrolysis of the Boc group .

How can reaction conditions be optimized to minimize by-products in multi-step syntheses involving this compound?

Advanced
By-products often arise from incomplete Boc deprotection or piperazine ring oxidation. Design of Experiments (DoE) can model variables like temperature, solvent polarity, and catalyst load. For instance, microwave-assisted synthesis reduces reaction time and by-product formation in analogous piperazine derivatives . In-situ FT-IR monitoring tracks intermediate formation to adjust reagent addition dynamically .

What structure-activity relationship (SAR) insights exist for analogs of this compound in pharmacological studies?

Advanced
Substituents on the piperazine ring (e.g., aryl or alkyl groups) significantly modulate receptor binding. For example, electron-withdrawing groups on the benzyl moiety enhance affinity for dopamine D3 receptors, while bulky substituents reduce bioavailability . Molecular docking studies suggest the Boc group’s steric effects influence conformational flexibility in target binding .

How should researchers address contradictions in biological activity data across similar Boc-protected piperazines?

Advanced
Discrepancies often stem from variations in assay conditions (e.g., pH, cell lines) or impurities in test compounds. Meta-analysis of published IC₅₀ values and HPLC-UV/MS purity validation are critical. For example, conflicting dopamine receptor binding data for 1-(4-methoxyphenyl)piperazine analogs were resolved by controlling for trace solvent residues .

What computational tools are effective for predicting the reactivity and stability of this compound derivatives?

Advanced
DFT calculations (e.g., Gaussian 09) model Boc group lability under acidic conditions. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects on stability. QSAR models correlate logP values (e.g., ~2.5 for similar compounds) with membrane permeability .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced
Scale-up issues include exothermic reactions during Boc deprotection and column chromatography bottlenecks. Switching to flow chemistry improves heat dissipation, while crystallization-based purification replaces chromatography for cost efficiency .

How do degradation products of this compound impact toxicity assessments in preclinical studies?

Advanced
Degradation via hydrolysis generates tert-butanol and CO₂, which are generally low-risk. However, trace piperazine by-products (e.g., 1-butylpiperazine) may exhibit neurotoxic effects. LC-MS/MS profiling of stability samples under accelerated conditions (40°C/75% RH) identifies critical degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.